2-Ethyl-4-methylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-3-9-7-10-8(2)5-4-6-11(10)12-9/h4-7H,3H2,1-2H3 |
InChI Key |
BBGGYBYJZKCWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC=C2O1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 Methylbenzofuran and Its Analogs
Established Synthetic Pathways for Benzofuran (B130515) Core Construction
The benzofuran framework is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. morressier.com Consequently, a wide array of synthetic methods has been developed for its construction, generally involving the formation of the furan (B31954) ring fused to a benzene (B151609) ring. rsc.org These methods can be broadly categorized based on the key bond-forming strategy.
Intramolecular cyclization is a cornerstone of benzofuran synthesis, typically involving the formation of a C-O or C-C bond from a suitably functionalized benzene derivative. researchgate.net
One of the most common approaches is the cyclization of ortho-substituted phenols. For instance, Pd(II)-catalyzed cyclization of o-alkenyl or o-alkynyl phenols is a widely used method. researchgate.netresearchgate.net Similarly, o-allylphenols can undergo oxidative cyclization to yield benzofuran derivatives. nih.gov A simple sequential reaction protocol can be used to synthesize functionalized 2-benzyl benzofurans, starting with a Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols. nih.gov
Base-promoted cyclization offers a transition-metal-free alternative. A method utilizing potassium t-butoxide promotes the intramolecular cyclization of o-bromobenzylketones, providing a range of substituted benzofurans in moderate to good yields. researchgate.netnih.gov This strategy has also been successfully applied to the synthesis of the natural product coumestrol. researchgate.net Another approach involves a cascade sequence of nucleophilic aromatic substitution followed by a 5-endo-dig cyclization between a nucleophile and an ortho acetylene (B1199291) group, which activates the substrate and provides the carbon scaffold for the new heterocyclic ring. rsc.org
Cascade reactions involving radical cyclization have also been reported for constructing complex benzofuran derivatives. nih.gov Furthermore, iron and copper catalysis can be employed for a one-pot synthesis involving C–H halogenation and subsequent intramolecular O-arylation to form the benzofuran ring. acs.org
Modern synthetic techniques like photochemical and microwave-assisted reactions offer significant advantages, including reduced reaction times, improved yields, and often milder conditions, aligning with the principles of green chemistry. nih.govscienceopen.com
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate benzofuran synthesis. A notable example is the microwave-assisted Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This reaction involves a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack by the resulting phenoxide anion on the vinyl halide. nih.gov The use of microwave heating can drastically reduce the reaction time from hours to mere minutes while achieving very high yields. nih.gov
| Method | Reaction Time | Yield |
|---|---|---|
| Traditional Heating | ~ 3 hours | High |
| Microwave-Assisted (300W, 79°C) | 5 minutes | Up to 99% |
Microwave-assisted protocols have also been developed for multicomponent reactions to produce substituted benzofuran-2-carboxamides. researchgate.net
Photochemical Approaches: Photochemistry provides a metal-free pathway for benzofuran synthesis. One such method involves the reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This one-step process proceeds via an aryl cation intermediate, leading to the tandem formation of an aryl-C and a C-O bond. nih.gov The use of readily available and less expensive chlorophenols makes this an environmentally favorable procedure. nih.gov Other photochemical reactions, such as the intramolecular Wittig reaction and the Paterno–Buchi reaction, have also been employed in the synthesis of benzofuran derivatives. scienceopen.comtandfonline.com
Transition metal catalysis is a powerful tool for constructing the benzofuran core, offering high efficiency and functional group tolerance. nih.govtandfonline.com Palladium and gold catalysts are particularly prominent in this field. morressier.comnih.gov
Palladium-Catalyzed Strategies: Palladium catalysts are widely used for various C-C and C-O bond-forming reactions. tandfonline.com A common strategy is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to furnish the benzofuran ring. rsc.orgnih.gov Palladium-catalyzed C-H activation and oxidation is another advanced tandem reaction for synthesizing benzofurans from 2-hydroxystyrenes and iodobenzenes. rsc.org Other palladium-catalyzed methods include the cyclization of 1,6-enynes, the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles, and three-component cascade carbonylation reactions. rsc.orgunicatt.itacs.org
Gold(III)-Catalyzed Strategies: Gold catalysts, particularly Au(III) and Au(I) complexes, have emerged as highly effective for the cyclization of alkynes due to their strong Lewis acidity. acs.orgrsc.orgrsc.org Gold(III)-catalyzed cyclization of 2-alkynyl phenols provides a direct route to benzofurans under mild conditions. rsc.org Gold catalysts can also facilitate cascade reactions, such as an intermolecular alkoxylation/Claisen rearrangement/condensation sequence between quinols and alkynyl esters to produce diverse benzofuran derivatives. acs.orgnih.gov
| Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Palladium(II) | C–H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | rsc.org |
| Palladium(0) | Tandem Cyclization/Silylation | 1,6-Enynes, Disilanes | rsc.org |
| Gold(III) | Cyclization | 2-Alkynyl Phenols | rsc.org |
| Gold(I/III) | Alkoxylation/Claisen Rearrangement Cascade | Quinols, Alkynyl Esters | acs.orgnih.gov |
| Copper(I) | Coupling/Cyclization | o-Hydroxy Aldehydes, Amines, Alkynes | nih.gov |
Rearrangement reactions provide elegant pathways to the benzofuran skeleton by reorganizing the atomic arrangement of a precursor molecule.
Claisen Rearrangement: The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether, is a classic method that has been adapted for benzofuran synthesis. rsc.org A one-pot reaction can transform allyl aryl ethers into 2-methylbenzofurans through a sequence involving a Claisen rearrangement followed by an oxidative cyclization. rsc.org More advanced methods employ gold catalysis to promote a cascade that includes an intermolecular alkoxylation followed by a Claisen rearrangement and condensation to form the benzofuran product in a single pot. acs.orgnih.gov
Perkin Rearrangement: The Perkin rearrangement involves the ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. nih.gov The reaction is typically performed in the presence of a base, which catalyzes the initial fission of the coumarin ring. The subsequent intramolecular cyclization of the phenoxide anion onto the vinyl halide center yields the benzofuran structure. nih.gov This method is particularly efficient when assisted by microwave irradiation. nih.gov
Specific Synthesis of 2-Ethyl-4-methylbenzofuran
While general methods for benzofuran synthesis are well-established, the specific synthesis of this compound can be achieved through a targeted multi-step approach.
Salicylaldehyde (B1680747) and its substituted derivatives are versatile and readily available starting materials for building the benzofuran core. A plausible synthetic route to this compound begins with 4-methylsalicylaldehyde.
A representative multi-step synthesis can be proposed as follows:
Alkylation: The synthesis initiates with the O-alkylation of 4-methylsalicylaldehyde with 1-chlorobutan-2-one (B1265656) in the presence of a base like potassium carbonate. This reaction forms the ether intermediate, 2-(butan-2-on-1-yloxy)-4-methylbenzaldehyde. This is analogous to the reaction of salicylaldehyde with chloroacetone (B47974) to synthesize 2-acetyl benzofuran. researchgate.net
Intramolecular Cyclization: The ether intermediate undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration. This cyclization step constructs the furan ring, yielding 2-acetyl-4-methylbenzofuran.
Reduction: The final step is the reduction of the acetyl group at the 2-position to an ethyl group. This can be accomplished using standard reduction methods for ketones, such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid), to afford the target compound, this compound.
This sequence demonstrates how established reactions for benzofuran synthesis can be logically combined to produce specifically substituted derivatives like this compound from simple precursors.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency of benzofuran synthesis is highly dependent on the reaction conditions. nih.govacs.org Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. nih.govscielo.brnih.gov For palladium-catalyzed syntheses, the selection of the ligand and base can significantly influence the yield. nih.govacs.org Similarly, in acid-catalyzed cyclizations, the strength and concentration of the acid are critical. nih.govoregonstate.edu
The use of electron-donating groups on the salicylaldehyde precursor has been observed to increase the yield of the final benzofuran product. nih.govacs.org The optimization process aims to find a balance between high conversion of the starting material and high selectivity for the desired product, minimizing the formation of byproducts. scielo.br For the Wolff-Kishner reduction step, careful control of temperature is crucial to drive the reaction to completion while avoiding thermal degradation of the product.
Table 1: Optimization Parameters for Benzofuran Synthesis
| Parameter | Variable | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst | Palladium, Copper, Brønsted/Lewis Acids | Choice of metal and ligand can significantly impact catalytic activity and selectivity. nih.gov |
| Solvent | Toluene, Acetonitrile, THF | Polarity and boiling point can affect reaction rates and solubility of intermediates. scielo.brnih.gov |
| Base/Acid | K₂CO₃, p-TsOH, TFA | Strength and stoichiometry influence the rate of cyclization and prevent side reactions. nih.gov |
| Temperature | Room Temp. to Reflux | Higher temperatures can increase reaction rates but may lead to undesired byproducts. scielo.brnih.gov |
| Reactant Stoichiometry | Oxidant/Substrate Ratio | The ratio of reagents can affect conversion rates and the formation of dimers or other impurities. scielo.br |
This table is a generalized representation based on various benzofuran synthesis methodologies.
Preparation of Structurally Related Benzofuran Scaffolds for Comparative Studies
To understand the structure-activity relationships of this compound, the synthesis of structurally related analogs is essential. This includes modifications to the alkyl substituent at the 2-position and replacement of the oxygen heteroatom with sulfur or nitrogen.
The synthesis of 2-isopropyl-4-methylbenzofuran follows a similar pathway to its ethyl analog. The key difference lies in the initial step, where 4-methylsalicylaldehyde is reacted with isopropylmagnesium bromide instead of ethylmagnesium bromide. This Grignard reaction yields the corresponding 1-(2-hydroxy-5-methylphenyl)-2-methylpropan-1-one. Subsequent intramolecular cyclization, often acid-catalyzed, and dehydration leads to the formation of the 2-isopropyl-4-methylbenzofuran.
The synthesis of benzothiophene (B83047) and indole (B1671886) analogs requires different starting materials and synthetic strategies.
2-Ethyl-4-methylbenzothiophene: The synthesis of this sulfur analog can be achieved by reacting 2-fluoro-5-methylbenzaldehyde (B1307339) with ethyl thioglycolate in the presence of a base like potassium carbonate. This sequence leads to the formation of the corresponding ethyl benzothiophene-2-carboxylate, which can then be further manipulated to obtain the desired 2-ethyl derivative.
2-Ethyl-4-methylindole: A common route to substituted indoles is the Fischer indole synthesis. This would involve the reaction of 4-methylphenylhydrazine (B1211910) with 2-butanone (B6335102) under acidic conditions. Another approach is the Madelung synthesis, which involves the intramolecular cyclization of an N-(2-tolyl)acetamide derivative using a strong base at high temperatures. orgsyn.org For instance, the cyclization of N-acetyl-2,4-dimethylaniline can yield the corresponding indole. orgsyn.org
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 4-methylsalicylaldehyde |
| 1-(2-hydroxy-5-methylphenyl)propan-1-one |
| Hydrazine |
| Potassium hydroxide |
| Diethylene glycol |
| 2-isopropyl-4-methylbenzofuran |
| Isopropylmagnesium bromide |
| 1-(2-hydroxy-5-methylphenyl)-2-methylpropan-1-one |
| 2-Ethyl-4-methylbenzothiophene |
| 2-fluoro-5-methylbenzaldehyde |
| Ethyl thioglycolate |
| Potassium carbonate |
| 2-Ethyl-4-methylindole |
| 4-methylphenylhydrazine |
| 2-butanone |
Chemical Reactivity and Derivatization Strategies of 2 Ethyl 4 Methylbenzofuran
Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Core
The benzofuran nucleus is an aromatic system, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform distribution of electron density, which dictates the regioselectivity of substitution reactions.
Electrophilic Substitution: The benzofuran ring is considered an electron-rich aromatic system, making it reactive towards electrophiles. The furan moiety is more activated than the benzene ring. Theoretical studies and experimental results show that electrophilic attack on unsubstituted benzofuran preferentially occurs at the C2 position. However, in 2-Ethyl-4-methylbenzofuran, the C2 position is already substituted. Consequently, electrophilic attack is directed to other positions on the ring, primarily the C3 position of the furan ring and activated positions on the benzene ring. stackexchange.comechemi.com
The directing effects of the existing substituents play a crucial role:
The furan oxygen strongly activates the C2 and C3 positions.
The 2-ethyl group is a weak activating group that sterically hinders attack at C2 and electronically directs subsequent substitution to the C3 position.
The 4-methyl group is an activating, ortho-para director, influencing substitution on the benzene ring at the C5 and C7 positions.
Considering these factors, the most likely sites for electrophilic attack on this compound are the C3 and C7 positions, with the C5 position being a minor site due to potential steric hindrance. The reaction at C3 leads to the preservation of the benzene ring's aromaticity in the intermediate sigma complex, which is energetically favorable. stackexchange.com
Nucleophilic Substitution: The electron-rich nature of the benzofuran ring makes it inherently resistant to direct nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or a leaving group (like a halogen) at the position of attack for a substitution to occur via an addition-elimination or elimination-addition mechanism. nih.gov For this compound, which possesses electron-donating alkyl groups, nucleophilic substitution on the unsubstituted aromatic core is not a feasible strategy without prior functionalization. However, intramolecular nucleophilic additions are key steps in many modern benzofuran syntheses, highlighting the possibility of nucleophilic attack on activated intermediates. acs.orgorganic-chemistry.org
Functional Group Transformations at the Ethyl and Methyl Substituents
The alkyl side chains of this compound can be chemically modified, typically by exploiting the reactivity of the benzylic positions—the carbon atoms attached directly to the aromatic ring. These positions are susceptible to oxidation and radical halogenation due to the ability of the benzofuran ring to stabilize radical or cationic intermediates.
A common strategy involves an initial oxidation of a benzylic C-H bond to introduce a carbonyl group. masterorganicchemistry.com For this compound, the benzylic methylene (B1212753) (-CH2-) of the ethyl group can be oxidized to a ketone, and the methyl group can be oxidized to an aldehyde. This transformation is crucial as it converts the chemically inert alkyl groups into versatile carbonyl functionalities, paving the way for further derivatization, such as olefination. nih.govorganic-chemistry.org
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com After the initial oxidation of either the ethyl or methyl group of this compound to a carbonyl group, the resulting ketone or aldehyde can undergo a Wittig reaction. wikipedia.org
The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile and attacks the carbonyl carbon. commonorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form a carbon-carbon double bond (the alkene) and a highly stable triphenylphosphine (B44618) oxide byproduct, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org
For instance, oxidation of the 4-methyl group to an aldehyde would yield 2-ethylbenzofuran-4-carbaldehyde. Subsequent reaction with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 2-ethyl-4-vinylbenzofuran. This strategy effectively extends the carbon chain and introduces a reactive olefinic group for further functionalization. Research on intramolecular Wittig reactions has also been applied to synthesize complex benzofuran derivatives. researchgate.net
The olefinic double bonds introduced via the Wittig reaction can be selectively reduced through catalytic hydrogenation. This process typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.
The hydrogenation of vinyl groups attached to aromatic systems can be achieved with high selectivity, leaving the benzofuran ring intact under mild reaction conditions (e.g., room temperature, low H₂ pressure). mdpi.com For example, the hydrogenation of a 2-ethyl-4-vinylbenzofuran intermediate would yield 2-ethyl-4-(ethyl)benzofuran. This two-step sequence of olefination followed by hydrogenation provides a reliable method for the homologation of alkyl side chains on the benzofuran core. It is important to note that under more forcing conditions (higher pressures and temperatures), hydrogenation can also reduce the furan ring of the benzofuran system to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. rwth-aachen.deresearchgate.net
Electrophilic Acylation of the Benzofuran Moiety (e.g., Friedel-Crafts Acylation)
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the case of 2-substituted benzofurans, acylation can result in a mixture of regioisomers. researchgate.net
For this compound, the reaction is complex due to multiple activated positions. The furan ring is more reactive than the benzene ring. With the C2 position blocked, the most probable site of acylation on the furan ring is C3. On the benzene ring, the 4-methyl group directs acylation to the C5 and C7 positions. The outcome depends on the specific reagents and reaction conditions, but substitution at C3 and C7 is generally expected. Studies on the Friedel-Crafts aroylation of 2-phenylbenzofurans have shown that while the 3-aroyl product often predominates, acylation can also occur at the C6 and C4 positions, indicating that a mixture of isomers is possible. researchgate.net
| Substrate Example | Acylating Agent | Catalyst | Major Product Position(s) | Reference |
| 2-Phenylbenzofuran | Benzoyl chloride | AlCl₃ | 3- and 6-aroyl derivatives | researchgate.net |
| Benzofuran | Acetic anhydride | SnCl₄ | 2-acetylbenzofuran | nih.gov |
| 2,3-Dimethylbenzofuran | Acetic anhydride | SnCl₄ | 6-acetyl derivative | N/A |
This table presents data for related benzofuran structures to illustrate general reactivity patterns.
Halogenation Reactions (e.g., Iodination, Bromination)
Halogenation of this compound is another example of an electrophilic aromatic substitution. Reagents like bromine (Br₂) or iodine (I₂) can be used, often with a Lewis acid catalyst for less reactive substrates, although the activated benzofuran ring may react without one.
The regioselectivity of halogenation follows the same principles as other electrophilic substitutions. Attack will be directed to the most nucleophilic positions of the ring. With the C2 position occupied, the C3 position is a primary target for halogenation. On the benzene portion of the molecule, the activating effect of the 4-methyl group and the furan oxygen (directing to C5 and C7) will influence the outcome. Therefore, a mixture of products, including 3-halo, 7-halo, and potentially 5-halo derivatives, is expected. In some cases, halogen dance reactions, where a halogen atom migrates to a different position under basic conditions, have been observed on iodinated benzofurans. researchgate.net
| Substrate Example | Halogenating Agent | Conditions | Major Product Position | Reference |
| Benzofuran | Bromine | Dioxane | 2,3-Dibromobenzofuran | N/A |
| 2-Methylbenzofuran | N-Bromosuccinimide | CCl₄ | 3-Bromo-2-methylbenzofuran | N/A |
| 3-Iodobenzofuran | LiTMP, then H₂O | THF, -78 °C | 2-Iodobenzofuran (via halogen dance) | researchgate.net |
This table presents data for related benzofuran structures to illustrate general reactivity patterns.
Introduction of Fluorinated Moieties (e.g., Trifluoromethylation)
The introduction of fluorine-containing groups, particularly the trifluoromethyl (-CF₃) group, is of significant interest in medicinal chemistry. Direct trifluoromethylation of aromatic rings is challenging but can be achieved using specialized reagents.
Several methods exist for the synthesis of trifluoromethyl-substituted benzofurans. One approach involves the cyclization of precursors that already contain the -CF₃ group. acs.org Another strategy is the direct introduction of the -CF₃ group onto the pre-formed benzofuran ring. This can be accomplished through radical reactions using reagents like trifluoromethyl diazomethane (B1218177) or via metal-catalyzed processes. acs.orgresearchgate.net For this compound, such a reaction would likely follow the general regioselectivity rules for electrophilic (or radical) substitution, favoring attack at the C3 or C7 positions. Fluorination of the benzofuran core itself has also been reported using reagents like trifluorofluorooxymethane. rsc.org
| Reaction Type | Reagent(s) | Substrate Example | Product | Reference |
| Dehydrative Cyclization | p-TsOH, Toluene | A trifluoromethyl-substituted benzofuranol | C3-Trifluoromethyl benzofuran | acs.org |
| Silver-Catalyzed Annulation | AgNO₃ | Phenol and a trifluoromethyl propynol | 2-(Trifluoromethyl)methyl benzofuran | researchgate.net |
| Fluorination | CF₃OF | Benzofuran | Mixture of fluorinated adducts | rsc.org |
This table presents data for related synthetic strategies leading to fluorinated benzofurans.
Cross-Coupling Reactions Involving this compound or its Derivatives (e.g., Tsuji–Trost-type reactions)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and palladium-catalyzed reactions have been extensively utilized for the functionalization of benzofuran systems.
Based on studies of benzofuran-2-ylmethyl acetates, it is anticipated that a derivative of this compound, for instance, one bearing an appropriate leaving group on the ethyl side chain, could undergo Tsuji-Trost type reactions. The success of such reactions is often highly dependent on the choice of the catalytic system, including the palladium source and the phosphine (B1218219) ligand. unicatt.it For example, with nitrogen-based nucleophiles, a Pd2(dba)3/dppf system has been shown to be effective, while for sulfur, oxygen, and carbon nucleophiles, a [Pd(η3-C3H5)Cl]2/XPhos system is often more efficient. unicatt.it
Direct C-H activation and subsequent cross-coupling of the benzofuran core represents another significant strategy. Research on the palladium-catalyzed direct C3-arylation of the closely related 2-ethylbenzofuran (B194445) with various aryl bromides demonstrates the feasibility of such transformations. These reactions provide a cost-effective and environmentally favorable route to 3-arylbenzofuran derivatives. The following table summarizes the results of the palladium-catalyzed coupling of 2-ethylbenzofuran with a range of para-substituted aryl bromides. The data suggests that this compound would undergo similar reactions at the C3 position.
| Aryl Bromide | Catalyst | Yield (%) |
|---|---|---|
| 4-Bromobenzaldehyde | 0.1 mol% Pd(OAc)2 | 82 |
| 4-Bromopropiophenone | 0.1 mol% Pd(OAc)2 | 75 |
| 4-Bromobenzophenone | 0.1 mol% Pd(OAc)2 | 72 |
| 4-Bromobenzonitrile | 0.1 mol% Pd(OAc)2 | 78 |
| 4-Trifluoromethylbromobenzene | 0.1 mol% Pd(OAc)2 | 80 |
Investigation of Regioselectivity and Stereoselectivity in Derivatization
The regioselectivity of derivatization reactions of this compound is a critical aspect of its synthetic utility. The electronic properties of the benzofuran ring system inherently favor electrophilic substitution and C-H activation at the C3 position. The electron-rich nature of the furan ring, coupled with the directing effect of the oxygen atom, makes the C3 position the most nucleophilic site on the benzofuran core.
In the context of the hypothetical Tsuji-Trost type reactions on a side-chain derivative of this compound, the regioselectivity would be dictated by the position of the leaving group. For instance, if a leaving group is placed on the terminal carbon of the ethyl group, the nucleophilic attack would be expected to occur at this position, leading to chain extension.
With regard to stereoselectivity, there is currently a lack of specific research on the stereoselective derivatization of this compound. Asymmetric variants of the Tsuji-Trost reaction, often employing chiral phosphine ligands, are well-established for creating stereocenters. wikipedia.org Should a suitable prochiral substrate derived from this compound be synthesized, it is conceivable that enantioselective or diastereoselective Tsuji-Trost reactions could be developed. However, without experimental data, any discussion of stereoselectivity in the derivatization of this compound remains speculative. Further research is required to explore the potential for stereoselective transformations involving this specific benzofuran derivative.
Advanced Spectroscopic Characterization Techniques for 2 Ethyl 4 Methylbenzofuran
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 2-Ethyl-4-methylbenzofuran is expected to show several characteristic absorption bands that confirm its key structural features. udel.edu
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl and methyl groups are expected to appear as stronger bands in the region of 3000-2850 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. Typically, substituted benzofurans show bands around 1600 cm⁻¹ and 1500 cm⁻¹.
C-O-C Stretching: The ether linkage (C-O-C) within the benzofuran (B130515) ring system is a key functional group. Aromatic ethers typically show a strong, characteristic C-O stretching band between 1275 and 1200 cm⁻¹.
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern and are expected below 900 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Aromatic Ether C-O Stretch | 1275 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | < 900 | Medium-Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule, providing a detailed fingerprint of its structure.
For this compound, the FT-Raman spectrum would reveal characteristic vibrations of the benzofuran core, as well as the ethyl and methyl substituents. The analysis of related compounds, such as ethyl and methyl centralites, shows that phenyl ring vibrations, including ring breathing and C-H stretching, are predominant in the spectrum uh.edu. In the case of this compound, key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the ethyl and methyl groups, appearing in the 2850-3000 cm⁻¹ range.
C=C stretching: Vibrations of the benzene and furan (B31954) rings, expected between 1450 and 1650 cm⁻¹.
Ring breathing modes: Characteristic vibrations of the entire benzofuran ring system, which are often strong in the Raman spectrum.
C-O-C stretching: Vibrations of the furan ether linkage.
The precise assignment of these vibrational modes is complex due to potential coupling between different vibrations. Therefore, theoretical calculations are often employed to support the experimental data uh.eduresearchgate.net. Group theory can also be applied to predict which vibrational modes are Raman-active based on the molecule's symmetry libretexts.orgyoutube.com. A vibration is Raman-active if it causes a change in the molecule's polarizability libretexts.org.
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
To accurately assign the observed experimental vibrational frequencies from FT-Raman and FT-IR spectroscopy to specific molecular motions, Potential Energy Distribution (PED) analysis is employed. PED is a theoretical method, often used in conjunction with quantum chemical calculations like Density Functional Theory (DFT), that quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode researchgate.netorientjchem.orgnih.gov.
The process involves first optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a suitable level of theory and basis set nih.govresearchgate.net. The VEDA (Vibrational Energy Distribution Analysis) program is commonly used to perform PED calculations nih.govnih.gov. For a molecule like this compound, the PED analysis would provide a detailed breakdown of complex vibrational modes. For instance, a peak in the 1600 cm⁻¹ region might be found to be a combination of C=C stretching in the benzene ring coupled with bending of the methyl group.
Studies on similar molecules have shown that discrepancies can arise between theoretical predictions and experimental observations, particularly for vibrations involving hydrogen bonds or complex coupled modes nih.gov. Therefore, scaling factors are often applied to the calculated frequencies to achieve better agreement with experimental data orientjchem.orgnih.gov.
Table 1: Hypothetical PED Analysis for Selected Vibrational Modes of this compound
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contributions (%) | Assignment |
| 3085 | ~3080 | ν(C-H)arom (98) | Aromatic C-H stretch |
| 2975 | ~2970 | νas(CH3) (85), νas(CH2) (15) | Asymmetric methyl C-H stretch |
| 1620 | ~1615 | ν(C=C)benz (60), δ(CH3) (25) | Benzene ring C=C stretch, methyl deformation |
| 1250 | ~1245 | ν(C-O)furan (55), β(C-H)arom (30) | Furan C-O stretch, aromatic C-H in-plane bend |
| 1050 | ~1045 | ν(C-C)ethyl (50), ν(Ring) (40) | Ethyl C-C stretch, Ring breathing |
Note: This table is illustrative and based on expected values for similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one libretexts.org. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—groups of atoms that absorb light shu.ac.ukcutm.ac.in.
The benzofuran ring system in this compound is a chromophore. The spectrum is expected to show absorptions arising from π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital cutm.ac.inpharmatutor.org. These transitions are typically intense and occur in molecules with conjugated π systems libretexts.org. The presence of the oxygen atom's lone pair electrons could also allow for n → π* transitions, which are generally weaker and may be observed at longer wavelengths cutm.ac.in.
The position and intensity of the absorption bands can be influenced by several factors:
Substituents: The ethyl and methyl groups on the benzofuran ring can cause small shifts in the absorption maxima (λ_max).
Solvent Polarity: The polarity of the solvent can affect the energy levels of the molecular orbitals. Typically, π → π* transitions undergo a red shift (to longer wavelengths) with increasing solvent polarity, while n → π* transitions experience a blue shift (to shorter wavelengths) shu.ac.ukpharmatutor.org.
Conjugation: Extended conjugation in a molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths libretexts.orgpharmatutor.org.
For this compound, the UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region, characteristic of the substituted benzofuran chromophore researchgate.net.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion chemguide.co.uk.
For this compound (C₁₁H₁₂O), the molecular ion (M⁺) peak would appear at an m/z corresponding to its molecular weight (160.21 g/mol ). Under typical electron impact (EI) ionization, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals chemguide.co.uk. The uncharged radicals are not detected.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve:
Alpha-Cleavage: Cleavage of the bond adjacent to the furan oxygen, a common pathway for ethers libretexts.orgpharmacy180.com.
Loss of Ethyl Group: Cleavage of the C-C bond to lose an ethyl radical (•CH₂CH₃, 29 mass units), resulting in a prominent peak at m/z 131.
Loss of Methyl Group: Loss of a methyl radical (•CH₃, 15 mass units), leading to a peak at m/z 145. This is often seen in molecules with alkyl substituents on an aromatic ring pharmacy180.com.
Retro-Diels-Alder Reaction: The furan ring might undergo ring-opening and subsequent fragmentation.
The relative abundance of these fragment ions helps in piecing together the molecular structure. The most abundant fragment ion in the spectrum is called the base peak chemguide.co.uk. The stability of the resulting carbocations plays a significant role in determining the fragmentation pattern chemguide.co.ukpharmacy180.com.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While conventional mass spectrometry provides the nominal mass (integer mass) of an ion, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places) europa.eu. This allows for the determination of the "exact mass" of a molecule nih.gov.
The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491) researchgate.net. By comparing the experimentally measured accurate mass with the theoretical exact mass, the elemental composition (molecular formula) of the compound can be unequivocally determined nih.govyoutube.com. This is a powerful tool for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars) nih.gov.
For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₂O.
Table 2: HRMS Data for this compound
| Ion Formula | Theoretical Exact Mass (m/z) | Measured Accurate Mass (m/z) | Mass Difference (ppm) |
| [C₁₁H₁₂O]⁺ | 160.08882 | 160.08875 | -0.44 |
Note: The measured mass and difference are hypothetical but realistic for modern HRMS instruments.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, causing minimal fragmentation nih.gov. It is particularly useful for analyzing polar, large, or thermally fragile molecules. ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) nih.gov.
For a relatively nonpolar molecule like this compound, ESI would likely be performed in the positive ion mode from a solution containing a small amount of acid (like formic acid) to facilitate protonation researchgate.net. The resulting mass spectrum would predominantly show a single peak corresponding to the protonated molecule, [C₁₁H₁₂O+H]⁺, at m/z 161.09664.
Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the selected precursor ion (e.g., m/z 161) through collision-induced dissociation (CID) europa.eu. This allows for controlled fragmentation and detailed structural analysis. Studies on related 2-aroylbenzofuran derivatives using ESI-MS/MS have shown that fragmentation occurs via competitive hydrogen rearrangements and eliminations of neutral molecules like CO researchgate.netnih.govbohrium.com.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision mdpi.com.
To perform this analysis on this compound, a suitable single crystal of the compound would need to be grown. The analysis would provide:
Confirmation of Connectivity: Unambiguous confirmation of the molecular structure.
Geometric Parameters: Precise measurements of all bond lengths and angles.
Conformation: The preferred orientation of the ethyl group relative to the benzofuran ring in the solid state.
Planarity: Determination of the planarity of the benzofuran ring system. Studies on similar structures show the benzofuran unit is typically essentially planar nih.govnih.gov.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as C-H···π or π–π stacking interactions, which can influence the physical properties of the solid nih.govnih.gov.
The data obtained from X-ray crystallography is often presented in a standardized format, including the crystal system, space group, and unit cell dimensions mdpi.com.
Table 3: Representative Crystallographic Data for a Benzofuran Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
| Volume (ų) | 900.07 |
Source: Data from a representative triazolopyridazinoindole structure, illustrating typical parameters reported in crystallographic studies mdpi.com.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like this compound, these methods can predict its stable three-dimensional structure, electron distribution, and spectroscopic properties without the need for empirical data.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for analyzing the distribution of electrons within the molecule.
A crucial component of DFT calculations is the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. The Becke, three-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most popular and well-validated hybrid functionals used for organic molecules. Studies on various benzofuran derivatives have successfully employed the B3LYP functional to gain insights into their structural and electronic properties, demonstrating its reliability for this class of compounds. nih.govresearchgate.net The selection of a functional is a balance between computational cost and accuracy, and B3LYP often provides a good compromise.
The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. Larger basis sets provide more accurate results but require greater computational resources. For benzofuran derivatives, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly used. nih.govresearchgate.netresearchgate.net The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution in molecules with heteroatoms like oxygen, while diffuse functions (++) are important for accurately modeling non-covalent interactions and anions.
Table 1: Common Functionals and Basis Sets in Benzofuran Studies
| Category | Name | Description |
| Exchange-Correlation Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. Widely used for organic molecules due to its balance of accuracy and computational cost. |
| Basis Set | 6-31G(d,p) | A double-zeta split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) for improved accuracy. |
| Basis Set | 6-311++G(d,p) | A triple-zeta split-valence basis set with diffuse functions (++) on both heavy atoms and hydrogens, as well as polarization functions. It offers higher accuracy, especially for electronic properties. |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. TD-DFT can accurately predict the vertical excitation energies, which correspond to the absorption peaks in an electronic or UV-Vis spectrum. By calculating these transitions, one can simulate the spectrum of the molecule, providing valuable information about its color and photophysical behavior. These calculations are typically performed using the optimized ground-state geometry obtained from DFT.
Structure Activity Relationship Sar and Molecular Interaction Studies Involving 2 Ethyl 4 Methylbenzofuran Derivatives
Principles of SAR Analysis in Benzofuran (B130515) Chemical Space
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the structural features of a chemical compound with its biological activity. collaborativedrug.com For the benzofuran chemical space, SAR studies are crucial for optimizing therapeutic potential and selectivity. nih.gov The benzofuran core, consisting of fused benzene (B151609) and furan (B31954) rings, is a versatile scaffold found in numerous natural products and synthetic drugs. nih.govmdpi.com
The primary principle of SAR in this context is that introducing or modifying substituents at specific positions on the benzofuran ring system can dramatically alter its physicochemical properties and, consequently, its biological function. nih.gov Key structural modifications often investigated include:
Substitution Pattern : The position of substituents on both the benzene and furan rings is a critical determinant of biological activity. nih.gov Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity. mdpi.comnih.gov
Nature of Substituents : The type of functional group introduced (e.g., alkyl, halogen, hydroxyl, ester) influences factors like lipophilicity, electronic distribution, and the ability to form specific molecular interactions. mdpi.com
Stereochemistry : The three-dimensional arrangement of atoms can affect how the molecule fits into a biological target's binding site.
By systematically altering the structure of a lead benzofuran compound and evaluating the corresponding changes in activity, researchers can build predictive models to guide the design of new, more potent, and selective molecules. collaborativedrug.com These analyses help in identifying the key pharmacophoric features required for a desired biological effect. mdpi.com
Role of the Ethyl and Methyl Substituents on Molecular Interactions
In the 2-Ethyl-4-methylbenzofuran scaffold, the ethyl group at the C-2 position and the methyl group at the C-4 position play significant roles in defining the molecule's interaction profile.
Methyl Group at C-4 : The methyl group is a small, hydrophobic substituent on the benzene portion of the core. Its presence can influence the electronic properties of the aromatic ring and create specific contact points for molecular recognition. The methyl group can engage in weak C-H···π interactions, where the methyl C-H bond acts as a donor to an aromatic ring of a protein residue. nih.gov Furthermore, the position of the methyl group helps to orient the molecule within a binding site, potentially enhancing selectivity for a specific biological target over others.
Computational Docking Studies for Ligand-Target Prediction and Design
Computational (or molecular) docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is widely applied in drug discovery to screen virtual libraries of compounds against a protein target and to understand the structural basis of ligand binding. researchgate.netbiu.ac.il
For derivatives of the this compound scaffold, docking studies would involve:
Target Preparation : Obtaining a 3D structure of the target protein, typically from X-ray crystallography or NMR, and preparing it by adding hydrogens and assigning charges.
Ligand Preparation : Generating a 3D model of the this compound derivative and defining its rotatable bonds.
Docking Simulation : Using software like AutoDock or MOE, the ligand is placed in the protein's binding site, and a scoring function calculates the binding energy for thousands of possible poses. researchgate.netmdpi.com
Analysis : The resulting poses are ranked by their predicted binding affinity. The top-ranked poses provide hypotheses about the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts.
These studies can predict which proteins a this compound derivative might bind to (target fishing) and explain the SAR observed in a series of analogues. ebi.ac.uk For example, docking could reveal that a modification to the ethyl group allows for a new, favorable interaction, thus explaining an observed increase in biological activity.
Design Strategies for Modulating Molecular Recognition based on this compound Core
The insights gained from SAR, structural biology, and computational studies enable the rational design of new molecules with improved properties. Based on the this compound core, several strategies can be employed to modulate molecular recognition:
Scaffold Hopping and Bioisosteric Replacement : The ethyl or methyl groups could be replaced with other functional groups of similar size but with different electronic properties (bioisosteres). For example, replacing a methyl group with a chlorine atom could introduce the potential for halogen bonding while maintaining a similar size. nih.gov
Structure-Based Design : If the 3D structure of the target protein is known, modifications can be designed to exploit specific features of the binding site. For instance, if an empty hydrophobic pocket exists near the C-2 ethyl group, extending this chain to a propyl or butyl group might increase van der Waals interactions and improve affinity.
Fragment-Based Growth : The this compound core can be considered a starting fragment. Small chemical extensions can be added to the scaffold to probe for new interactions with the target protein, guided by computational predictions and SAR data.
Covalent Modification : A mildly reactive electrophilic group could be attached to the scaffold. If the molecule binds near a nucleophilic amino acid residue (like cysteine or lysine), it can form a permanent covalent bond, leading to irreversible inhibition and potentially greater potency and duration of action. acs.org
Information Deficit on the Chemical Compound “this compound”
Despite a comprehensive search of available scientific literature and chemical databases, there is a significant lack of specific information regarding the applications and emerging research areas of the chemical compound this compound. The stringent requirements of the requested article, focusing solely on this specific molecule, cannot be met due to the absence of detailed research findings in the public domain.
The investigation sought to elaborate on the utilization of this compound in several key areas of chemical science, as per the provided outline. This included its role as a precursor in organic synthesis, its use in the development of new synthetic methodologies, its potential applications in materials science, and its contribution to the fundamental understanding of heterocyclic chemistry.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's explicit instructions. Any attempt to do so would necessitate speculation or the inclusion of information on other, related benzofuran compounds, which would directly contradict the user's request to focus solely on this compound.
Until specific research on this compound becomes publicly available, a detailed article on its applications and research contributions in chemical sciences cannot be generated.
Conclusion and Future Research Directions
Synthesis of 2-Ethyl-4-methylbenzofuran: Current State and Challenges
While a dedicated synthetic route for this compound is not prominent in the literature, its synthesis can be envisioned through established methodologies for constructing substituted benzofurans. Modern synthetic strategies often involve intramolecular or intermolecular cyclizations, frequently employing transition-metal catalysis. mdpi.comnih.gov
Potential Synthetic Routes:
Palladium-Catalyzed Cyclization: A plausible approach involves the palladium-catalyzed reaction of a suitably substituted phenol, namely 3-methylphenol, with a terminal alkyne. researchgate.net Another route could be the oxidative cyclization of an o-alkenylphenol derivative, which could be synthesized from 3-methylphenol. mdpi.com
Acid-Catalyzed Dehydration: The synthesis could also proceed via the acid-catalyzed dehydration of an o-hydroxybenzyl ketone intermediate. nih.govresearchgate.net This would involve the initial Friedel-Crafts acylation of 3-methylphenol to introduce the necessary ketone functionality.
Challenges in Synthesis:
Regioselectivity: A primary challenge is controlling the regioselectivity during the initial functionalization of the 3-methylphenol starting material to ensure the correct placement of substituents for the subsequent cyclization to form the desired 4-methyl isomer.
Reaction Conditions: Optimizing reaction conditions, such as the choice of catalyst, solvent, and temperature, would be crucial to maximize the yield of this compound and minimize the formation of unwanted side products. acs.org
Comprehensive Spectroscopic and Computational Characterization of this compound
A full characterization of this compound is essential to confirm its structure and understand its electronic properties. This would involve a combination of spectroscopic analysis and computational modeling.
Spectroscopic Analysis: The spectroscopic signature of this compound can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan (B31954) ring proton, and the protons of the ethyl and methyl groups. The aromatic protons would appear as a multiplet system, while the furan proton at the 3-position would likely be a singlet. The ethyl group would present as a quartet and a triplet.
¹³C NMR: The carbon NMR would display unique resonances for each of the ten carbon atoms in the molecule, including the two carbons of the ethyl group, the methyl carbon, and the carbons of the fused ring system.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching, aliphatic C-H stretching of the ethyl and methyl groups, C=C stretching from the aromatic and furan rings, and the characteristic C-O-C stretching of the furan ether linkage. acs.org
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl radical from the ethyl group (benzylic cleavage) to form a stable benzofuranylmethyl cation.
Interactive Table: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Features |
| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.2 ppm), Furan H-3 (singlet, ~6.4 ppm), Ethyl CH₂ (quartet, ~2.8 ppm), Methyl C-4 (singlet, ~2.4 ppm), Ethyl CH₃ (triplet, ~1.3 ppm) |
| ¹³C NMR | Aromatic & Furan carbons (~110-160 ppm), Ethyl CH₂ (~22 ppm), Methyl C-4 (~16 ppm), Ethyl CH₃ (~14 ppm) |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H), ~2970-2850 (Aliphatic C-H), ~1600 & ~1470 (Aromatic C=C), ~1250 (Aryl-O stretch) |
| Mass Spec (m/z) | Molecular Ion (M⁺) peak at 160.08; Key fragment at 145.07 (M-15, loss of CH₃) |
Computational Characterization:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in understanding the molecule's reactivity and its behavior in electronic transitions, which can be correlated with UV-Vis spectroscopic data. researchgate.net
NMR Prediction: Computational models can also be used to predict ¹H and ¹³C NMR chemical shifts, which would serve as a valuable comparison for experimental data.
Future Avenues in Chemical Reactivity and Derivatization of this compound
Understanding the chemical reactivity of the this compound scaffold is key to unlocking its potential for creating new and more complex molecules.
Reactivity:
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzofuran (B130515) system is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the existing alkyl and furan moieties would influence the position of new substituents.
Reactions at the Furan Ring: The furan ring can undergo its own set of reactions, although it is generally less reactive than the benzene ring in electrophilic substitutions.
Benzylic Position Reactivity: The methylene (B1212753) (CH₂) group of the 2-ethyl substituent is a benzylic position, making it a potential site for radical substitution or oxidation to introduce new functional groups.
Derivatization: Future research could focus on synthesizing a library of derivatives to explore structure-activity relationships.
Functionalization of the Aromatic Ring: Introducing various functional groups (e.g., hydroxyl, amino, nitro, carboxyl) onto the benzene ring could significantly alter the molecule's electronic and pharmacological properties.
Modification of the Alkyl Groups: The ethyl and methyl groups could be modified. For instance, the ethyl group could be oxidized to an acetyl group or extended to a longer alkyl chain.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could be employed if a halogenated derivative of this compound is synthesized, allowing for the attachment of a wide range of other molecular fragments.
Prospects for Advancing Molecular Design Principles with the this compound Scaffold
The benzofuran nucleus is a well-established pharmacophore in drug discovery. rsc.orgnih.govscienceopen.com The specific substitution pattern of this compound offers a unique starting point for the design of novel bioactive molecules.
Scaffold for Drug Discovery:
Modulation of Physicochemical Properties: The ethyl and methyl groups contribute to the lipophilicity of the molecule. This property is critical for a drug's ability to cross cell membranes and interact with biological targets. By serving as a base scaffold, further derivatization can fine-tune these properties for optimal pharmacokinetic and pharmacodynamic profiles.
Target-Oriented Design: The rigid structure of the benzofuran core provides a defined orientation for its substituents. This makes it an excellent scaffold for designing ligands that can fit into the specific binding pockets of proteins or enzymes. nih.gov The ethyl and methyl groups can be oriented to make specific hydrophobic interactions within a target's active site.
Lead Compound Development: Given the broad biological activities of benzofuran derivatives, this compound and its future derivatives could be screened against various biological targets, such as kinases, proteases, or receptors, to identify new lead compounds for diseases like cancer or infectious diseases. nih.govrsc.org The unique substitution pattern may lead to novel selectivity profiles compared to other benzofuran-based agents.
Q & A
Q. What are the established synthetic routes for 2-Ethyl-4-methylbenzofuran, and how do reaction conditions influence yield and purity?
Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For this compound, a common method involves the condensation of 4-methylcatechol derivatives with ethyl-substituted ketones in the presence of acid catalysts (e.g., H2SO4 or polyphosphoric acid). Key factors include:
- Temperature : Optimal yields (~65-70%) are achieved at 80-100°C .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .
- Catalyst : Acidic conditions favor cyclization but may lead to side reactions (e.g., over-alkylation) if not carefully controlled .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Methodological Answer :
- 1H NMR : The ethyl group at C2 appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), while the methyl group at C4 shows a singlet at δ 2.3–2.5 ppm. Benzofuran protons resonate at δ 6.8–7.5 ppm .
- IR : A strong absorption band at 1600–1650 cm⁻¹ confirms the furan ring, while C-H stretching of ethyl/methyl groups appears at 2850–2950 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 174 (C11H12O) and fragment ions at m/z 145 (loss of C2H5) and 115 (loss of CH3) are diagnostic .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
Methodological Answer :
- Oxidative Degradation : The furan ring is susceptible to oxidation. Store under inert gas (N2/Ar) at –20°C to minimize air exposure .
- Light Sensitivity : UV light accelerates decomposition. Use amber glass vials and conduct stability assays under accelerated conditions (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How do conflicting data on the compound’s LogP (octanol-water partition coefficient) arise, and how can they be resolved?
Methodological Answer : Discrepancies in LogP values (reported range: 2.8–3.5) stem from:
- Analytical Variability : Shake-flask vs. HPLC-derived methods yield differences due to pH and solvent impurities .
- Structural Isomerism : Trace isomers (e.g., 3-Ethyl-4-methyl derivatives) may co-elute during analysis. Use chiral columns or preparative HPLC to isolate pure fractions .
Q. Resolution Protocol :
Validate purity via GC-MS/HPLC (≥98%).
Measure LogP using standardized shake-flask method (OECD Guideline 117).
Cross-validate with computational tools (e.g., MarvinSketch, ChemAxon) .
Q. What mechanistic insights explain the compound’s activity in neurological assays, and how can this guide SAR studies?
Methodological Answer : this compound exhibits partial agonism at serotonin receptors (5-HT2A/2C), likely due to:
- Electron-Donating Substituents : Methyl/ethyl groups enhance lipophilicity and membrane permeability .
- Planarity of the Benzofuran Core : Facilitates π-π stacking with receptor aromatic residues .
Q. SAR Strategy :
- Modify substituents at C2/C4 to alter steric bulk (e.g., replace ethyl with cyclopropyl).
- Introduce polar groups (e.g., -OH, -NH2) to study hydrogen-bonding interactions .
Q. How can contradictions in cytotoxicity data across cell lines be systematically addressed?
Methodological Answer : Conflicting IC50 values (e.g., 50 μM in HepG2 vs. 120 μM in HEK293) may arise from:
Q. Protocol for Harmonization :
Standardize cell culture conditions (10% FBS, 24h incubation).
Use LC-MS to quantify intracellular concentrations post-treatment.
Normalize data to positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
